Structural Differentiation from 4-Position Trifluoromethyl Analog
The target compound bears a 2-(trifluoromethyl)phenyl group at the 6-position, whereas the commercially available analog 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS not specified) places the trifluoromethyl group at the para position. In pyridopyrimidine kinase inhibitors, the 6-aryl substituent occupies a front pocket that interacts with the activation loop; ortho substitution can enforce a twisted biaryl conformation that alters π-stacking with catalytic residues like Arg673, as inferred from TrkA co-crystal structures of related scaffolds. [1] No quantitative IC50, Kd, or cellular activity data are available for either compound in a comparable assay system.
| Evidence Dimension | Regiochemistry of trifluoromethyl substitution on 6-phenyl ring |
|---|---|
| Target Compound Data | Ortho (2-position) CF3 |
| Comparator Or Baseline | Para (4-position) CF3 analog (4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine) |
| Quantified Difference | No quantitative inhibitory or binding data available for direct comparison. |
| Conditions | Structural inference from published pyrido[3,2-d]pyrimidine SAR [1]; no assay performed. |
Why This Matters
The ortho vs. para substitution likely dictates kinase selectivity and potency, but the absence of empirical data means procurement decisions cannot be evidence-based at this time.
- [1] Stachel, S. J. et al. J. Med. Chem. 2014, 57, 5800–5816. (Structural basis for pyridopyrimidine binding to TrkA.) View Source
